![molecular formula C12H21ClS B14351170 2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane CAS No. 91883-31-7](/img/structure/B14351170.png)
2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[221]heptane is an organic compound characterized by a bicyclic structure with a sulfur-containing side chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptane with 2-chloroethanethiol under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Types of Reactions:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl group. Common reagents for these reactions include sodium hydroxide and potassium hydroxide.
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, ethanol as solvent, reaction temperature around 60-80°C.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, reaction temperature around 25-50°C.
Reduction: Lithium aluminum hydride, ether as solvent, reaction temperature around 0-25°C.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives with various nucleophiles.
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol derivatives.
科学的研究の応用
2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
特性
| 91883-31-7 | |
分子式 |
C12H21ClS |
分子量 |
232.81 g/mol |
IUPAC名 |
2-(2-chloroethylsulfanyl)-1,7,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H21ClS/c1-11(2)9-4-5-12(11,3)10(8-9)14-7-6-13/h9-10H,4-8H2,1-3H3 |
InChIキー |
KQOAPIJESJFEPI-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1(C(C2)SCCCl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





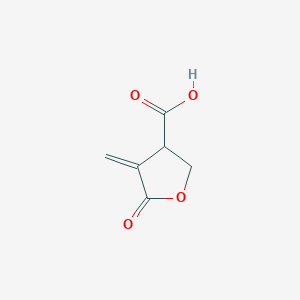
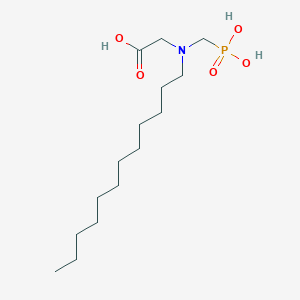
![[1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14351148.png)
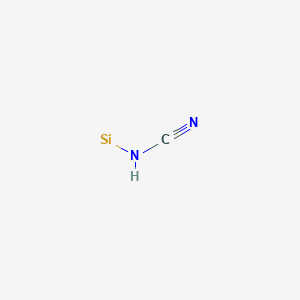
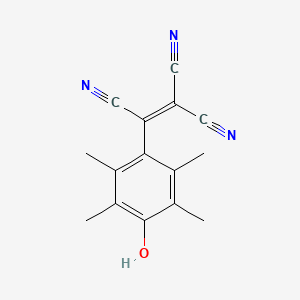
![3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one](/img/structure/B14351176.png)
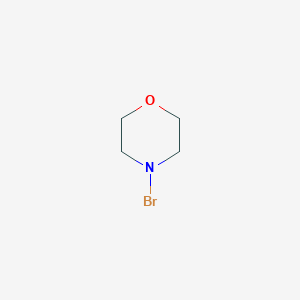
![2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine](/img/structure/B14351181.png)
